molecular formula C15H22FN5O2 B11080138 Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl-

Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl-

Cat. No.: B11080138
M. Wt: 323.37 g/mol
InChI Key: GMIIGCRYMTWWJW-UHFFFAOYSA-N
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Description

Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a fluorine atom, a nitro group, and a piperazine ring, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves several steps, including cyclization, substitution, and protection-deprotection strategies. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms has improved the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium hydride (NaH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and nitro group enhances its reactivity and potential as a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C15H22FN5O2

Molecular Weight

323.37 g/mol

IUPAC Name

1-(2-fluoro-4-nitro-5-piperazin-1-ylphenyl)-4-methylpiperazine

InChI

InChI=1S/C15H22FN5O2/c1-18-6-8-20(9-7-18)13-11-14(19-4-2-17-3-5-19)15(21(22)23)10-12(13)16/h10-11,17H,2-9H2,1H3

InChI Key

GMIIGCRYMTWWJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCNCC3)[N+](=O)[O-])F

Origin of Product

United States

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